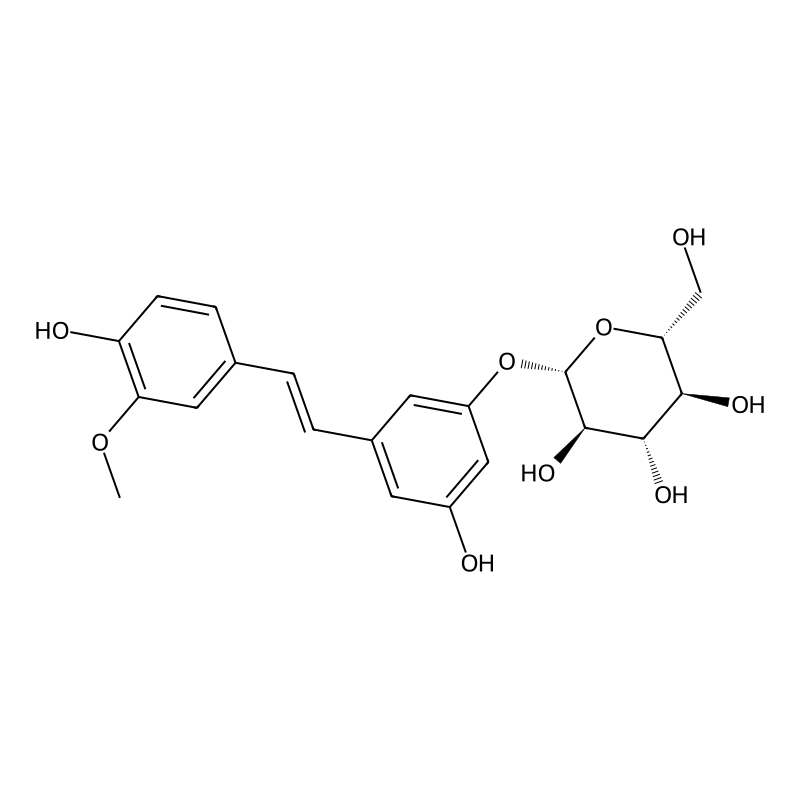

Isorhapontin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isorhapontin has been reported in Gnetum montanum, Veratrum taliense, and other organisms with data available.

from spruce (Picea); structure in first source

Chemical Profile and Natural Sources

The table below summarizes the core chemical characteristics and primary natural sources of isorhapontin.

| Property | Description |

|---|---|

| IUPAC Name | (2S,3R,4S,5S,6R)-2-{3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol [1] |

| Chemical Formula | C21H24O9 [1] |

| Molar Mass | 420.41 g/mol [1] |

| Classification | Stilbenoid; Glucoside of isorhapontigenin [1] |

| Natural Sources | • Norway spruce (Picea abies) roots (both mycorrhizal and non-mycorrhizal) [1] • Bark of Sitka spruce (Picea sitchensis) and White spruce (Picea glauca) [1] • Leaves of Eucalyptus globulus [2] |

Documented Biological Activities and Potential Mechanisms

Research has uncovered several promising biological activities for this compound and its aglycone, isorhapontigenin. The following table and diagram summarize these key activities and their proposed mechanisms of action.

| Biological Activity | Reported Effects and Potential Mechanisms | Research Context |

|---|---|---|

| Neuroprotective / Anti-Alzheimer's | Improves cognitive function; reduces oxidative stress (decreases MDA, increases catalase); suppresses neuroinflammation (inhibits microglia/astrocyte activation, reduces TNF-α & IL-1β); protects mitochondrial and neuronal integrity [3]. | In vivo (D-gal-induced AD rat models) & in vitro (SH-SY5Y cells) [3]. |

| Anti-cancer | Induces apoptosis; inhibits cancer cell proliferation via modulation of Akt/mTOR and MAPK/MEK signaling pathways [4]. | Pre-clinical studies on isorhapontigenin [4]. |

| Cardio-/Hepato-/Neuro-protective | Modulates key metabolic pathways (glycolysis, pentose phosphate pathway, TCA cycle, fatty acid oxidation); lowers plasma cholesterol [5]. | In vivo rat metabolomic study on isorhapontigenin [5]. |

| Antifungal | Inhibits fungal growth; acts on fungal cell walls by inhibiting hydrolytic activity of cellobiohydrolase I (CBH I, Ki=57.2 μM) and endoglucanase I [6] [7]. | In vitro fungal growth inhibition assays; enzyme kinetics [6] [7]. |

| Insecticidal | Acts as a competitive acetylcholinesterase (AChE) inhibitor (Ki=6.1 μM), leading to insect death [2]. | In vitro enzyme kinetics and molecular docking [2]. |

| Anti-inflammatory | Functions through diverse signaling pathways, including immune system and cancer-related pathways; molecular docking shows strong binding to COX-1 [4]. | Network pharmacology and computational studies on isorhapontigenin [4]. |

A summary of the multifaceted biological activities and mechanisms of action associated with this compound and isorhapontigenin.

Experimental Insights and Research Methodologies

For researchers, understanding the experimental approaches used to study this compound is crucial. Below are methodologies from key studies.

Assessing Neuroprotective Effects

One study identified isorhapontigenin (referred to as Lg0005) as a potential anti-Alzheimer's agent through a network proximity method [3].

- In vitro validation used D-galactose-induced SH-SY5Y human neuroblastoma cells. Cells were treated with isorhapontigenin, and its effects were measured by:

- Inhibiting microglia and astrocyte activation.

- Reducing pro-inflammatory cytokines (TNF-α, IL-1β).

- Alleviating oxidative damage (decreasing MDA, increasing catalase).

- Improving mitochondrial ultrastructure.

- In vivo validation employed D-galactose-induced AD rat models. Cognitive improvement was assessed via behavioral tests. Post-sacrifice, brain tissues were analyzed for Nissl body count, synaptic density in the hippocampal dentate gyrus region, and the aforementioned biochemical markers [3].

Evaluating Antifungal Activity

The antifungal mechanism of this compound was elucidated through enzyme inhibition kinetics.

- The study determined the inhibitory constant (Ki) of this compound against Trichoderma cellobiohydrolase I (CBH I), a key fungal enzyme, which was found to be 57.2 μM [7].

- The inhibitory effect on Trichoderma endoglucanase I was also confirmed [7].

- Furthermore, fungal growth inhibition assays demonstrated that spruce extracts rich in tetrahydroxystilbene glycosides (including this compound) significantly suppressed fungal mycelium growth in vitro [6].

Evaluating Insecticidal Activity

The insecticidal potential of this compound, isolated from Eucalyptus globulus leaves, was investigated as follows:

- Acetylcholinesterase (AChE) Inhibition Assay: this compound was evaluated as a competitive inhibitor of AChE, with an IC50 value of 12.5 μM and an inhibition constant (Ki) of 6.1 μM [2].

- Kinetic Analysis & Molecular Docking: The mechanism of inhibition was confirmed through kinetic studies. Molecular docking simulations predicted that this compound binds to the active site of AChE, with its sugar moiety forming hydrogen bonds with key amino acids (Trp83, Gly149, Tyr162, Tyr324, Tyr370) [2].

Future Research and Conclusion

Current evidence positions this compound and its aglycone as a promising candidate for nutraceutical and pharmaceutical development [4] [5]. Its favorable oral pharmacokinetic profile compared to resveratrol further enhances its potential [5]. Future work should focus on:

- Conducting more extensive in vivo efficacy and toxicology studies.

- Elucidating its precise molecular targets and downstream effects in different disease models.

- Exploring its potential in combination therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Eucalyptus globulus leaf-isolated this compound serves as a ... [pubmed.ncbi.nlm.nih.gov]

- 3. Isorhapontigenin, a potential anti-AD natural product ... [sciencedirect.com]

- 4. Isorhapontigenin: exploring a promising resveratrol analog ... [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of Nutraceutical Potentials of Isorhapontigenin ... [mdpi.com]

- 6. Biosynthesis of the Major Tetrahydroxystilbenes in Spruce, ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Antifungal Agent [medchemexpress.com]

Natural Sources of Isorhapontin

| Source Plant | Plant Part | Key Quantitative or Contextual Information |

|---|---|---|

| Norway Spruce (Picea abies) | Roots, Systemically | Found in mycorrhizal and non-mycorrhizal roots; fungal infection enhances its biosynthesis [1] [2]. |

| Sitka Spruce (Picea sitchensis) | Bark | Documented as a constituent; distribution within the tree has been studied [2]. |

| White Spruce (Picea glauca) | Bark | Identified as one of the major tetrahydroxystilbene glycosides [1] [2]. |

| Eucalyptus (Eucalyptus globulus) | Leaves | Isolated as a predominant phenolic compound; studied for its natural insecticidal properties [3]. |

Experimental Protocols for Isolation and Identification

For researchers aiming to isolate and identify isorhapontin, the following workflow outlines a standard protocol.

Experimental workflow for this compound isolation and identification.

Plant Material Preparation

- Collection & Drying: Collect fresh plant material (e.g., leaves, bark). The material is often freeze-dried to remove water and preserve labile compounds [3] [4].

- Grinding: The dried material is ground into a fine powder to increase the surface area for subsequent extraction [3].

Extraction and Fractionation

- Solvent Extraction: The powdered plant material is typically extracted using an organic solvent. Common examples include:

- Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds. The ethyl acetate fraction often contains the target stilbenoids [3].

Isolation, Purification, and Identification

- Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or Diaion-HP20 resin for further separation, yielding multiple sub-fractions [3] [1].

- Thin-Layer Chromatography (TLC): Sub-fractions are monitored using TLC on silica gel F254 plates. The presence of this compound can be visualized under UV light or by using specific staining reagents [3].

- Structural Identification: The final purified compound is identified through spectroscopic methods.

Key Bioactivity and Research Applications

This compound's bioactivity is a key area of scientific interest, with established and emerging research applications.

- Acetylcholinesterase (AChE) Inhibition: A prominent study on Eucalyptus globulus isolated this compound and identified it as a novel, competitive acetylcholinesterase inhibitor with an IC50 value of 12.6 μM [3]. This mode of action, distinct from organophosphates and carbamates, suggests its potential as a natural insecticide. The binding interaction was further validated through molecular docking experiments [3].

- Antifungal Defense: In spruce trees, this compound (often accumulated as a glycoside) is part of the inducible defense system. Fungal infection significantly increases transcript levels of stilbene synthase (STS) genes and the production of this compound, with extracts from STS-overexpressing lines showing strong fungal growth inhibition [1].

- Role as a Biosynthetic Intermediate: this compound is not synthesized directly but is produced via the modification of resveratrol. The biosynthesis in spruce involves hydroxylation, O-methylation, and O-glucosylation of resveratrol to yield final products like this compound [1] [2].

References

- 1. Biosynthesis of the Major Tetrahydroxystilbenes in Spruce, ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Eucalyptus globulus leaf-isolated this compound serves as a ... [sciencedirect.com]

- 4. Antibacterial Efficacy of Ethanol Extracts from Edible Rumex ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C21H24O9 [chemspider.com]

The Core Biosynthetic Pathway of Isorhapontin

Isorhapontin is a stilbenoid compound predominant in spruce species (Picea spp.) like Norway spruce (Picea abies) [1] [2]. Its biosynthesis is part of the phenylpropanoid pathway and proceeds via resveratrol [1].

The diagram below illustrates the multi-step pathway from core metabolism to this compound:

Key biosynthetic pathway of this compound from phenylalanine.

Key Enzymes and Experimental Evidence

The pathway is catalyzed by specific enzymes. Functional characterization is essential to confirm their roles.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function in Pathway | Experimental Evidence & Key Findings |

|---|---|---|

| Stilbene Synthase (STS) | Condenses p-coumaroyl-CoA with 3 malonyl-CoA to form resveratrol [1]. | Two STS genes (PaSTS1, PaSTS2) identified in Norway spruce. In vitro assays with recombinant proteins confirmed production of resveratrol, not tetrahydroxystilbenes [1]. |

| O-Methyltransferase (ROMT) | Methylates resveratrol to form isorhapontigenin (aglycone) [1]. | While specific spruce ROMT not detailed, SbROMT3 from sorghum methylates resveratrol to pinostilbene in engineered E. coli, demonstrating ROMT function [3]. |

| Glucosyltransferase (GT) | Adds a glucose moiety to isorhapontigenin to form this compound [1]. | Implicated by accumulation of glycosides (astringin, this compound) in transgenic spruce overexpressing PaSTS1, confirming resveratrol as a precursor for glucosylation [1]. |

Regulation and Induction of the Pathway

The biosynthesis of this compound is inducible and functions as a defense mechanism in spruce trees.

- Fungal Elicitors: Inoculating Norway spruce with fungal mycelium significantly increased both STS transcript levels and the production of tetrahydroxystilbene glycosides, including this compound [1].

- Antifungal Activity: Extracts from Norway spruce lines overexpressing PaSTS1, which contained higher levels of tetrahydroxystilbene glycosides, significantly inhibited fungal growth in vitro compared to control lines. This provides direct evidence for the role of these compounds, including this compound, in antifungal defense [1].

Experimental Protocols for Pathway Analysis

Here are detailed methodologies for key experiments cited in the research.

Heterologous Expression and Enzyme Assay for STS

This protocol is used to characterize the function of STS enzymes in vitro [1].

- Step 1: Gene Cloning and Vector Construction. Amplify the full-length coding sequence of the STS gene (e.g., PaSTS1) from spruce cDNA. Clone the product into a prokaryotic expression vector (e.g., pET series).

- Step 2: Heterologous Expression in E. coli*. Transform the constructed plasmid into an appropriate *E. coli expression strain (e.g., BL21). Induce protein expression by adding Isopropyl β-d-1-thiogalactopyranoside (IPTG).

- Step 3: Protein Purification. Lyse the bacterial cells and purify the recombinant STS protein using affinity chromatography (e.g., His-tag purification).

- Step 4: In Vitro Enzyme Assay. Set up a reaction mixture containing:

- Purified recombinant STS protein

- p-coumaroyl-CoA (substrate)

- Malonyl-CoA (substrate)

- Suitable reaction buffer

- Step 5: Product Analysis. Incubate the reaction and stop it with a solvent (e.g., methanol). Analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and confirm the formation of resveratrol [1].

Metabolic Engineering in a Bacterial System

This approach co-expresses multiple pathway enzymes in a single host to produce stilbenes [3].

- Step 1: Gene Identification and Codon Optimization. Identify genes for CCL (from Streptomyces coelicolor), STS (e.g., RpSTS from rhubarb), and ROMT (e.g., SbROMT3 from sorghum). Synthesize these genes with codon optimization for expression in E. coli.

- Step 2: Plasmid Construction. Clone the codon-optimized genes (CCL, STSsyn, ROMTsyn) into one or more compatible expression plasmids.

- Step 3: Strain Engineering. Co-transform the plasmids into an E. coli host strain to generate different recombinant strains capable of various parts of the pathway.

- Step 4: Fermentation and Feeding. Grow the engineered E. coli strains in a suitable medium. Feed the cultures with the precursor molecule p-coumaric acid.

- Step 5: Metabolite Extraction and Analysis. Harvest cells and extract metabolites with solvents like ethyl acetate or methanol. Analyze the extracts using HPLC and LC-MS to identify and quantify products such as resveratrol, pinostilbene, and pterostilbene [3].

Analyzing Pathway Induction in Plant Tissue

This method is used to study the regulation of the pathway in response to stressors like fungal infection [1].

- Step 1: Plant Material and Treatment. Use saplings of the studied plant (e.g., Norway spruce). For the treatment group, wound the bark and inoculate with a fungal pathogen (e.g., Ceratocystis polonica). Include control groups (unwounded, wounded but not inoculated).

- Step 2: Tissue Harvesting and RNA Extraction. Harvest bark tissue at various time points post-inoculation (e.g., 2, 7, 14, 28 days). Immediately freeze the tissue in liquid nitrogen. Grind the tissue and perform total RNA extraction.

- Step 3: Transcript Level Analysis. Use Quantitative Real-Time PCR (qPCR) to measure the relative transcript abundance of pathway genes (e.g., PaSTS1, PaSTS2). This shows the induction of the pathway at the genetic level.

- Step 4: Metabolite Extraction and Quantification. Extract secondary metabolites from the ground bark tissue using methanol or another polar solvent. Use HPLC or LC-MS/MS to quantify the accumulation of specific compounds, including This compound and astringin [1] [4].

Conclusion and Research Implications

The this compound biosynthesis pathway is an inducible defense mechanism in spruce, initiated by STS-driven resveratrol formation and modified by methylation and glucosylation [1]. Knowledge of this pathway opens avenues for production through metabolic engineering in microbial systems [3] and underscores the role of stilbenes in plant defense [1] [5].

References

- 1. Biosynthesis of the Major Tetrahydroxystilbenes in Spruce, ... [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Metabolic Engineering for Resveratrol Derivative ... [sciencedirect.com]

- 4. Identification of Biomarkers for Defense Response to ... [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Environmental Factors on Stilbene Biosynthesis [mdpi.com]

Isorhapontigenin (ISO) Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of Isorhapontigenin from a pre-clinical study in Sprague-Dawley rats [1].

| Parameter | Description / Value (Rat Model) |

|---|---|

| Compound | Isorhapontigenin (ISO), a methoxylated derivative of resveratrol [1] |

| Intravenous Dose | 90 μmol/kg (approx. 23.2 mg/kg) [1] |

| IV Pharmacokinetics | Fairly rapid clearance (CL) and short mean residence time (MRT) [1] |

| Oral Doses | Single administration: 100 & 200 μmol/kg; Repeated daily dosing for 1 week [1] |

| Oral Absorption | Rapidly absorbed with long systemic circulation residence [1] |

| Oral Bioavailability (F) | Higher than resveratrol; increased with dose escalation [1] |

| Exposure (AUC/Dose & Cmax/Dose) | Higher than resveratrol; increased with dose escalation from 100 to 200 μmol/kg [1] |

| Comparative Advantage | Superior pharmacokinetic profiles to resveratrol (approx. 2-3 folds greater Cmax/Dose, AUC/Dose, and F) [1] |

Detailed Experimental Protocols

Here are the methodologies used in the key pharmacokinetic and metabolomic study of ISO [1].

Animal Pharmacokinetic Study Design

- Animals: Male Sprague-Dawley rats (9-10 weeks old, 300-350 g) [1].

- Surgery: Jugular vein cannulation under isoflurane anesthesia for intravenous dosing and serial blood collection [1].

- Formulations: Intravenous (0.3 M HP-β-CD solution); Oral (0.3% CMC suspension). Both contained 0.1 mg/mL L-ascorbic acid to enhance ISO stability [1].

- Dosing Groups:

- Group 1 (n=5): Single IV bolus (90 μmol/kg). Blood collected pre-dose and at 12 time points up to 720 min post-injection [1].

- Group 2 (n=5): Single oral administration (200 μmol/kg). Blood collected pre-dose and at 12 time points up to 720 min post-gavage [1].

- Group 3 (n=5): Received daily oral pre-treatment of the dosing vehicle [1].

Analytical and Metabolomic Methods

- Bioanalysis: LC-MS/MS monitored plasma pharmacokinetics. Isotopically labeled resveratrol used as an internal standard [1].

- Metabolomic Profiling: GC-MS/MS analyzed plasma samples. Myristic-d27 acid used as an internal standard [1].

- Special Precautions: All procedures conducted under dim light to prevent photo-isomerization of the stilbene compound [1].

Isorhapontigenin Pharmacokinetic Workflow

The diagram below outlines the key stages of the preclinical pharmacokinetic and metabolomic evaluation of ISO.

Preclinical PK and metabolomics workflow for Isorhapontigenin (ISO) in a rat model.

Key Insights and Mechanistic Implications

- Metabolomic Impact: One-week ISO administration significantly modulated key plasma metabolites, reducing arachidonic acid, cholesterol, fructose, allantoin, and cadaverine, while increasing tryptamine levels, indicating an impact on metabolic pathways related to its health-promoting effects [1].

- Therapeutic Potential: The favorable pharmacokinetic profiles, including good oral bioavailability and superior exposure compared to resveratrol, support ISO's potential as a promising nutraceutical or drug candidate [1]. Isorhapontigenin has also been identified in spruce bark and needles, further supporting its natural origin and potential for sustainable sourcing [2].

References

isorhapontin stilbenoid properties

Chemical Profile and Sources

Isorhapontigenin (ISO) is a tetrahydroxylated stilbenoid and an analog of the well-known compound resveratrol, but it is distinguished by its methoxylation pattern [1]. Its glucoside form is known as Isorhapontin [2].

This compound is found in various natural sources, including [3] [1]:

- Gnetum species (e.g., Gnetum cleistostachyum, Gnetum parvifolium)

- Berries (e.g., blueberries)

- Grapes and red wines

- Rhubarb

- The bark of spruce trees (e.g., Picea abies, Picea sitchensis)

A key point highlighted in the literature is that Isorhapontigenin demonstrates a superior pharmacokinetic (PK) profile and greater bioactivity compared to resveratrol, overcoming the limitations of resveratrol's poor bioavailability and making it a more promising candidate for drug development [3] [4].

Key Biological Properties and Mechanisms of Action

Extensive research reveals that isorhapontigenin exhibits a wide range of biological activities by interacting with multiple cellular signaling pathways. The table below summarizes its core mechanisms.

| Biological Property | Key Molecular Targets & Pathways | Observed Effects / Outcome |

|---|

| Anti-cancer [3] [1] [4] | • Inhibits Sphingosine Kinases (SPHK1/2) • Destabilizes tubulin polymerization • Regulates MAPK/PI3K pathways • Induces cell cycle arrest & apoptosis (via PARP, Caspases) • Increases oxidative stress | Induces death in breast cancer (MCF7, T47D, MDA-MB-231), bladder, lung, pancreatic, colon, and gastric cancer cells. | | Anti-inflammatory & Antioxidant [1] [5] | • Activates the Nrf2 pathway • Inhibits NF-κB signaling (reduces IL-1β, IL-6, TNF-α) • Scavenges Reactive Oxygen Species (ROS) | Protects against oxidative stress and inflammation models like acute lung injury. Antioxidant effect is higher than Vitamin E [3]. | | Antimicrobial & Antifungal [1] [6] | • Inhibits fungal cellobiohydrolase I (CBH I) and endoglucanase I (Ki = 57.2 μM for CBH I) | Shows activity against various bacteria, fungi, and viruses. | | Cardio- & Neuroprotective [1] | • Modulates lipid metabolism, improves endothelial function. | Offers protection in models of myocardial infarction and neurodegenerative diseases. |

The following diagram illustrates the primary anti-cancer mechanism of Isorhapontigenin (ISO) in breast cancer cells, integrating several key pathways identified in the research [3] [4]:

Diagram of Isorhapontigenin's anti-cancer mechanism via SPHK inhibition and tubulin destabilization.

Experimental Protocols for Key Anti-Cancer Studies

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used to investigate isorhapontigenin's anti-breast cancer effects [3] [4].

- Cell Culture: Use breast cancer cell lines like MCF7 and T47D (non-TNBC models) and MDA-MB-231 (TNBC model). Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂ [3] [4].

- Cell Viability Assay (MTT/CCK-8): Seed cells in 96-well plates and treat with varying concentrations of ISO. After incubation, add MTT or CCK-8 reagent and measure absorbance at 450-570 nm to determine IC₅₀ values [3] [4].

- Apoptosis Analysis (Flow Cytometry): Use an Annexin V-FITC apoptosis detection kit. Treat cells with ISO, trypsinize, stain with Annexin V-FITC and propidium iodide (PI), and analyze using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells [3].

- Cell Cycle Analysis (Flow Cytometry): Treat cells with ISO, fix in ethanol, treat with RNase-A, and stain DNA with propidium iodide (PI). Analyze DNA content by flow cytometry to determine the distribution of cells in different cell cycle phases (sub-G1, G0/G1, S, G2/M) [3].

- Western Blot Analysis: Lyse ISO-treated cells, separate proteins by SDS-PAGE, and transfer to a nitrocellulose membrane. Block the membrane, incubate with primary antibodies (e.g., against SPHK1, SPHK2, α/β-tubulin, PARP, Caspase-3, -9, p38, JNK, ERK, and their phosphorylated forms), then with HRP-conjugated secondary antibodies. Detect bands using an ECL system [3] [4].

- Gene Silencing (RNAi): Transfert cells with SPHK1 and SPHK2 siRNA using an appropriate transfection reagent. Confirm knockdown efficiency via Western blotting to validate the role of these targets in ISO's mechanism [3].

Drug Development Insights

From a pharmaceutical perspective, isorhapontigenin is considered a novel and promising lead compound [1]. Network pharmacology and molecular docking studies predict that it interacts stably with core target proteins like COX-1 (PDB: 6Y3C, docking score: -8.2) and other receptors (PDB: 1CX2, docking score: -8.4), supporting its multi-target potential for disease management [1].

Its broad therapeutic profile and improved bioavailability over resveratrol make it a strong candidate for further development into treatments for cancer, inflammatory conditions, and neurodegenerative diseases [3] [1].

References

- 1. Isorhapontigenin: exploring a promising resveratrol analog ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. A Stilbenoid Isorhapontigenin as a Potential Anti-Cancer Agent... [pmc.ncbi.nlm.nih.gov]

- 4. A Stilbenoid Isorhapontigenin as a Potential Anti-Cancer Agent... [mdpi.com]

- 5. Isorhapontigenin alleviates lipopolysaccharide-induced ... [sciencedirect.com]

- 6. This compound | Antifungal Agent [medchemexpress.com]

Application Notes & Protocols: Extraction and Analysis of Isorhapontigenin

References

- 1. A Simple and Reliable Method for the Determination of ... [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling Isorhapontigenin's therapeutic potential in lung ... [nature.com]

- 3. Bio-Guided Isolation of Methanol-Soluble Metabolites of ... [pmc.ncbi.nlm.nih.gov]

- 4. Eucalyptus globulus leaf-isolated isorhapontin serves as a ... [sciencedirect.com]

- 5. Isorhapontigenin: A novel bioactive stilbene from wine ... [sciencedirect.com]

- 6. Enhancement of Norway spruce bark side-streams [sciencedirect.com]

- 7. Approaches to Extracting Bioactive Compounds from Bark ... [pmc.ncbi.nlm.nih.gov]

- 8. Conifer By-Products Extracted Using Hydrodynamic ... [mdpi.com]

Application Notes & Protocols: Purification and Analysis of Isorhapontigenin

Introduction

Isorhapontigenin (ISO), also referred to as isorhapontin in its glycosylated form, is a naturally occurring stilbenoid and a methoxylated analog of resveratrol. It exhibits a broad spectrum of promising pharmacological activities, including antiplatelet, anticancer, antioxidant, anti-inflammatory, and neuroprotective effects [1] [2]. Its higher oral bioavailability compared to resveratrol makes it a strong candidate for nutraceutical and pharmaceutical development [2]. This document consolidates established protocols for the extraction, purification, and quantitative analysis of isorhapontigenin from plant materials and biological matrices, providing researchers with reliable and reproducible methods.

Key Experimental Protocols

Extraction and Isolation from Eucalyptus globulus Leaves

This protocol outlines the steps for isolating this compound from E. globulus leaves, a known natural source [3] [4].

- Plant Material Preparation: Fresh Eucalyptus globulus leaves should be collected, washed, and freeze-dried. The dried material is then ground to a fine powder using a mechanical grinder.

- Initial Extraction: The powdered leaves are subjected to maceration or percolation using a suitable solvent such as methanol. The extract is then concentrated under reduced pressure using a rotary evaporator.

- Solvent-Solvent Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and then n-butanol. The ethyl acetate fraction has been identified as the most active for acetylcholinesterase inhibition and is rich in this compound [4].

- Chromatographic Purification: The active ethyl acetate fraction is further purified using open-column chromatography packed with silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin-Layer Chromatography (TLC). The fraction containing this compound (often denoted as Fr. C in literature) is collected and evaporated to dryness [4]. For final purification, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Quantitative Analysis in Biological Matrices using HPLC-UV

For pharmacokinetic and biodistribution studies, a robust and simple HPLC-UV method has been developed and validated for quantifying isorhapontigenin in murine plasma and tissue homogenates [1].

- Chromatographic Conditions:

- Column: Reversed-phase C18 column.

- Mobile Phase: A gradient mixture of acetonitrile and 0.1% (v/v) formic acid in water.

- Flow Rate: 1.5 mL/min.

- Column Temperature: 50 °C.

- Run Time: 17 minutes.

- Detection: UV at 325 nm.

- Injection Volume: 10 µL [1].

- Sample Preparation (Protein Precipitation):

- Add a suitable internal standard (if used) to the plasma or tissue homogenate sample.

- Precipitate proteins by adding a volume of cold acetonitrile (e.g., 3:1 ratio).

- Vortex mix vigorously for 1-2 minutes.

- Centrifuge at high speed (e.g., 13,000 × g) for 10 minutes.

- Collect the clear supernatant and inject it into the HPLC system [1].

- Method Validation: This method has been validated per EMA/FDA guidelines, demonstrating excellent selectivity, accuracy, and precision. The Lower Limit of Quantification (LLOQ) is 15 ng/mL for both plasma and tissue homogenates [1].

High-Sensitivity Analysis using HPLC-Mass Spectrometry (HPLC-MS)

For applications requiring higher sensitivity, such as detecting lower concentrations or confirming identity, an HPLC-MS protocol is recommended.

- Chromatographic Conditions:

- Column: Zorbax Eclipse XDB-C18 column (4.6 x 50 mm, 1.8 µm).

- Mobile Phase: A) 0.05% (v/v) formic acid in water; B) Acetonitrile.

- Flow Rate: 1.1 mL/min.

- Gradient: 0-1 min (0% B), 1-7 min (0-65% B), 7-8 min (100% B), 8-10 min (0% B) [5].

- Mass Spectrometric Detection:

- Ionization Mode: Electrospray Ionization (ESI), negative mode.

- Ion Spray Voltage: -4200 V.

- Turbo Gas Temperature: 700 °C.

- Nebulizing Gas: 70 psi.

- Multiple Reaction Monitoring (MRM): The transition for the this compound precursor ion to its product ion is monitored at m/z 418.9 → 257.1 [5].

The workflow below summarizes the key steps for sample processing and analysis.

Workflow for Isorhapontigenin Sample Processing and Analysis

Data Presentation and Analytical Parameters

Table 1: Summary of Validated HPLC-UV Method Parameters for Isorhapontigenin [1]

| Parameter | Specification | Details / Value |

|---|---|---|

| Matrix | Plasma, Tissue Homogenates | Liver, lung, heart, etc. |

| LLOQ | 15 ng/mL | Corresponds to 90 ng/g in tissue |

| Linear Range | 15 - 800 ng/mL | Demonstrated good linearity |

| Accuracy | Within 100% ± 10% | For both intra-day and inter-day |

| Precision (RSD) | ≤ 10% | For both intra-day and inter-day |

| Retention Time | ~9.5 minutes | Under specified gradient conditions |

Table 2: Key Pharmacological & Physicochemical Properties of Isorhapontigenin

| Property | Observation / Value | Context / Reference |

|---|---|---|

| Oral Bioavailability | ~20-30% in rats | Higher than resveratrol (<1%) [1] [2] |

| Tissue Distribution | Rapid and widespread | Found in major organs after oral dosing [1] |

| AChE Inhibition (IC₅₀) | 12.6 µM | Competitive inhibitor mode [3] [4] |

| Anti-platelet Activity | Selective inhibition of ADP-induced aggregation | IC₅₀ ~44 µM; differs from resveratrol [2] |

Troubleshooting and Best Practices

- Peak Tailing/Distortion: If peak shape is unsatisfactory, check the injection volume. Volumes exceeding 10 µL can cause peak distortion in this method; ensure the volume is fixed at 10 µL or lower [1].

- Matrix Interference in Tissues: Tissue homogenates are complex. The described HPLC-UV method shows excellent selectivity, but if interference occurs, ensure consistent and thorough sample preparation. For LC-MS/MS applications, more extensive clean-up beyond protein precipitation may be required [1].

- Compound Stability: Isorhapontigenin is a polyphenol and can be sensitive to factors like pH and light. Standard solutions and extracts should be stored at low temperatures (e.g., -80°C), and the use of amber vials is advised to prevent degradation.

Conclusion

The protocols detailed herein provide a solid foundation for the reliable purification and quantification of isorhapontigenin. The HPLC-UV method offers a simple, cost-effective, and robust solution for analyzing this compound in complex biological matrices, while the HPLC-MS protocol allows for highly sensitive and specific confirmation. The demonstrated favorable pharmacokinetic profile and broad bioactivity of isorhapontigenin underscore its potential as a lead compound for further development, supported by these analytical methods.

References

- 1. A Simple and Reliable Method for the Determination of ... [pmc.ncbi.nlm.nih.gov]

- 2. Isorhapontigenin, a resveratrol analogue selectively ... [sciencedirect.com]

- 3. Eucalyptus globulus leaf-isolated this compound serves as a ... [pubmed.ncbi.nlm.nih.gov]

- 4. Eucalyptus globulus leaf-isolated this compound serves as a ... [sciencedirect.com]

- 5. Phenolic compound analysis [bio-protocol.org]

Introduction to Isorhapontigenin

Isorhapontigenin is a naturally occurring stilbenoid, a class of compounds recognized for their significant biological activities. It is a structural analog of resveratrol, differing primarily in its methoxylation pattern, which enhances its stability and bioactivity [1]. This compound has emerged as a promising candidate for drug development due to its diverse therapeutic potential, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects [1] [2]. Its presence in various plants, particularly the Gnetum genus and the bark of Norway spruce (Picea abies), makes it an accessible target for phytochemical analysis [1] [3].

Detailed HPLC Protocol for Analysis

This protocol provides a robust method for the separation, identification, and quantification of Isorhapontigenin and related stilbenes using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Mass Spectrometry (HPLC-MS).

Materials and Reagents

- Analytical Standards: High-purity reference standards are essential. Trans-isorhapontigenin can be sourced from specialized chemical suppliers (e.g., Polyphenols, Norway) [4]. Cis-isomer standards are typically not commercially available and must be generated by exposing trans-standard solutions to UV-B light (312 nm) for 2 hours [4].

- Solvents: Use HPLC-grade methanol, acetonitrile, and acetic acid. Deionized distilled water is recommended.

- Stock Solutions: Prepare stock solutions of standards in methanol. A example concentration for trans-isorhapontigenin is 190 µg/mL [5]. Dilute to required concentrations for calibration curves.

Instrumentation and Conditions

The following conditions are adapted from a published protocol for quantitative analysis of stilbene derivatives [4].

- HPLC System: Agilent 1260 Infinity LC or Shimadzu LC-20 AD XR system equipped with a DAD and/or mass spectrometer.

- Column: Shim-pack GIST C18 (150 mm length × 2.1 mm internal diameter, 3-µm particle size).

- Column Temperature: 40 °C.

- Mobile Phase: A: 0.1% acetic acid in water; B: 0.1% acetic acid in acetonitrile.

- Flow Rate: 0.2 mL/min.

- Injection Volume: 1 µL.

- Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0 | 0% |

| 35 | 40% |

| 40 | 50% |

| 50 | 100% |

| 65 | 100% |

- Detection: DAD detection at relevant wavelengths (e.g., 280-330 nm for stilbenes). For MS detection, an ion trap mass spectrometer with electrospray ionization (ESI) is used for confirmation.

Sample Preparation

- Plant Material Extraction: Lyophilize and finely powder plant material (e.g., bark).

- Solid-Liquid Extraction: Extract the powder with methanol (e.g., 1:10 w/v) using sonication or shaking for a defined period.

- Filtration and Concentration: Filter the extract through a 0.22 µm membrane filter. The filtrate can be concentrated under reduced pressure and reconstituted in methanol for HPLC analysis [3].

- Stability Note: Stilbene solutions should be analyzed promptly or stored at -20 °C to prevent degradation and cis-trans isomerization [5].

HPLC Method Validation

For any analytical method to be used in regulated environments or for reliable research data, it must be validated according to international guidelines like ICH Q2(R1) [6] [7] [8]. The table below outlines the core validation parameters and their typical acceptance criteria.

| Validation Parameter | Assessment Procedure & Acceptance Criteria |

|---|---|

| Specificity | Demonstrate that the peak for Isorhapontigenin is pure and resolved from other close-eluting compounds (e.g., resveratrol, piceatannol) and matrix components. Peak purity tools in DAD and MS confirmation are used [7] [8]. |

| Linearity & Range | Analyze a minimum of 5 concentrations of the standard in duplicate. The calibration curve (peak area vs. concentration) should have a correlation coefficient (R²) of ≥ 0.999 [7]. |

| Accuracy | Perform a recovery study by spiking a known amount of Isorhapontigenin standard into a sample matrix. Recovery should typically be between 98-102% [7]. |

| Precision | Repeatability (Intra-day): Analyze multiple injections (n=6) of the same sample on the same day. RSD ≤ 1.0%. Intermediate Precision (Inter-day): Analyze the same sample over different days, by different analysts, or on different instruments. RSD ≤ 2.0% [7] [8]. | | Limit of Detection (LOD) & Quantification (LOQ) | LOD (S/N ≈ 3): The lowest concentration that can be detected. LOQ (S/N ≈ 10): The lowest concentration that can be quantified with acceptable accuracy and precision (e.g., RSD < 5%) [8]. | | Robustness | Deliberately introduce small variations in method parameters (e.g., flow rate ±0.05 mL/min, column temperature ±2°C, organic modifier composition ±2%). The method should remain unaffected, with retention time and peak area RSDs within predefined limits [7] [8]. |

Therapeutic Applications & Mechanisms

Isorhapontigenin's therapeutic value is supported by its multi-target mechanism of action, validated through network pharmacology, molecular docking, and in vitro experiments.

- Anti-Cancer Activity: Particularly in non-small cell lung cancer (NSCLC), Isorhapontigenin inhibits cell proliferation and induces cell cycle arrest. It downregulates key proteins in the PI3K/NF-κB signaling pathway, such as CCND1, CDK2, PIK3CA, and RELA [9]. Molecular docking confirms its strong binding affinity to these targets, with scores as low as -8.4 kcal/mol, indicating stable interactions [1] [9].

- Neuroprotective Effects: In models of Alzheimer's disease, Isorhapontigenin reduces oxidative stress and neuroinflammation. It protects mitochondrial integrity and increases synaptic density in the hippocampus, with efficacy comparable to standard drugs like donepezil [2]. It acts on pathways like oxidative phosphorylation and apoptosis [2].

- Broad-Spectrum Potential: Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising compound for managing various chronic diseases [1].

The experimental workflow for establishing its efficacy, from in silico predictions to in vitro validation, can be visualized as follows:

Conclusion

Isorhapontigenin is a versatile natural product with significant promise in drug development. The detailed HPLC-DAD/ESI-MS protocol provided here allows for its precise analysis in complex plant matrices. Furthermore, the robust validation framework ensures that the analytical method is reliable, accurate, and suitable for its intended purpose, whether in research or quality control. The strong scientific evidence underpinning its diverse mechanisms of action, particularly in oncology and neuroprotection, highlights its potential as a lead compound for novel therapeutics.

References

- 1. Isorhapontigenin: exploring a promising resveratrol analog ... [pubmed.ncbi.nlm.nih.gov]

- 2. Isorhapontigenin, a potential anti-AD natural product ... [sciencedirect.com]

- 3. In Planta Localization of Stilbenes within Picea abies Phloem [pmc.ncbi.nlm.nih.gov]

- 4. T isorhapontin, by Polyphenols - Product details [pubcompare.ai]

- 5. 3.6. Stability Assessment of Stilbenes in a Solution and Solid Form [bio-protocol.org]

- 6. A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION by Manjiri Shinde, Dr Satish Kumar, Dr Arunabha Mallik, Dr. N Jyothi [eprajournals.com]

- 7. HPLC Method Development and Validation for Pharmaceutical Analysis | Pharmaceutical Technology [pharmtech.com]

- 8. Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis[v1] | Preprints.org [preprints.org]

- 9. Unveiling Isorhapontigenin's therapeutic potential in lung ... [pmc.ncbi.nlm.nih.gov]

UPLC-QqQ-MS/MS profiling isorhapontin

Introduction to Isorhapontigenin

Isorhapontigenin (ISO) is a natural stilbene derivative, recognized as a methoxylated analog of the well-known compound resveratrol [1] [2]. It is found in various plants, notably in the Gnetum genus, and has attracted significant scientific interest due to its broad pharmacological potential. Pre-clinical studies have demonstrated that isorhapontigenin possesses anti-inflammatory, anti-cancer, anti-oxidation, and cardio-protective activities [1] [2]. A key advantage of isorhapontigenin over resveratrol is its superior oral bioavailability and more favorable pharmacokinetic profile, making it a promising candidate for nutraceutical and pharmaceutical development [2].

UPLC-QqQ-MS/MS Analysis Protocol

This section provides a detailed methodology for the precise quantification of isorhapontigenin in biological matrices, such as rat plasma, using UPLC-QqQ-MS/MS. The method is adapted from established protocols for stilbenes and other secondary metabolites [3] [2] [4].

1. Instrumentation and Chromatography

- System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (QqQ-MS).

- Column: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm) or an Acquity UPLC HSS T3 C18 column (1.8 µm, 100 × 2.1 mm) for improved retention of polar compounds [5] [6].

- Mobile Phase: A binary gradient system is recommended.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

- Gradient Program: | Time (min) | Flow Rate (mL/min) | %A | %B | | :--- | :--- | :--- | :--- | | 0.00 | 0.40 | 95 | 5 | | 2.00 | 0.40 | 95 | 5 | | 8.00 | 0.40 | 5 | 95 | | 10.00 | 0.40 | 5 | 95 | | 10.10 | 0.40 | 95 | 5 | | 12.00 | 0.40 | 95 | 5 |

- Column Temperature: 40 °C.

- Injection Volume: 1-5 µL.

2. Mass Spectrometric Detection (QqQ-MS)

- Ionization Mode: Electrospray Ionization (ESI), operating in negative ion mode for better sensitivity for phenolic compounds.

- Operation Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- Source Parameters: (To be optimized)

- Capillary Voltage: 3.0 kV

- Desolvation Temperature: 500 °C

- Desolvation Gas Flow: 1000 L/Hr

- MRM Transitions for Isorhapontigenin:

The table below lists example parameters. Note: These values must be experimentally optimized for your specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |

| :--- | :--- | :--- | :--- | :--- |

| Isorhapontigenin | 257.1 | 143.0 [M-H-C₇H₇O₂]⁻ | 20 | 0.05 |

| | 257.1 | 107.0 | 30 | 0.05 |

- Internal Standard: Isotopically labeled resveratrol (e.g., ¹³C₆-resveratrol) is highly recommended as an Internal Standard (IS) to correct for matrix effects and instrument variability [2].

3. Sample Preparation (Rat Plasma)

- Protein Precipitation: A simple and fast method.

- Thaw plasma samples on ice or at room temperature.

- Aliquot 25 µL of plasma into a microcentrifuge tube.

- Add 75 µL of ice-cold methanol containing the internal standard.

- Vortex vigorously for 3-5 minutes.

- Centrifuge at 14,000 rpm (∼18,000 × g) for 10 minutes at 4°C.

- Transfer 50 µL of the clear supernatant to a clean vial for UPLC-MS/MS analysis [2] [6].

4. Method Validation The developed method should be validated according to guidelines (e.g., EMA) to ensure reliability, including:

- Linearity: A calibration curve (e.g., 1-500 ng/mL) with a correlation coefficient (R²) > 0.99.

- Accuracy & Precision: Within 85-115% of the nominal value for QC samples.

- Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision (e.g., 1 ng/mL).

- Recovery & Matrix Effects: Evaluated by comparing the analyte response in plasma samples to neat solutions.

Application in Pharmacokinetic Profiling

The UPLC-QqQ-MS/MS method has been successfully applied to characterize the pharmacokinetic profile of isorhapontigenin in pre-clinical models [2]. The table below summarizes key findings from a study in Sprague-Dawley rats:

| Pharmacokinetic Parameter | Isorhapontigenin (Single Oral Dose, 200 µmol/kg) | Resveratrol (For Comparison) |

|---|---|---|

| Cmax/Dose (Normalized Max Concentration) | Higher | Approximately 2-3 times lower than ISO |

| AUC/Dose (Normalized Exposure) | Higher | Approximately 2-3 times lower than ISO |

| Oral Bioavailability (F) | ~Superior | Lower than ISO |

| Clearance (CL) | Fairly rapid (upon IV administration) | - |

| Mean Residence Time (MRT) | Long in systemic circulation (after oral dose) | - |

Key Findings:

- Rapid Absorption and Long Circulation: Isorhapontigenin is rapidly absorbed after oral administration and maintains a long residence time in the systemic circulation [2].

- Dose-Dependent Exposure: Dose escalation from 100 to 200 µmol/kg resulted in higher dose-normalized exposure (AUC/Dose) and maximal concentration (Cmax/Dose), indicating predictable pharmacokinetics [2].

- Superior to Resveratrol: The pharmacokinetic profiles of isorhapontigenin are superior to those of resveratrol, with approximately two to three times greater oral bioavailability and systemic exposure, addressing a major limitation of resveratrol [2].

Biological Pathways and Mechanisms

Isorhapontigenin exerts its diverse pharmacological effects through modulation of multiple signaling pathways. Computational and network pharmacology analyses suggest it acts via many immune system and cancer pathways [1].

Diagram Title: Proposed Signaling Pathways of Isorhapontigenin

The diagram above summarizes the multi-target mechanism of action of isorhapontigenin. Molecular docking studies have shown that isorhapontigenin has a high affinity for human COX-1 receptor proteins (docking scores of -8.2 and -8.4), underscoring its potential as a potent anti-inflammatory agent [1]. Furthermore, metabolomic investigations in rats have revealed that one-week administration of isorhapontigenin significantly reduces plasma levels of arachidonic acid (a precursor to pro-inflammatory mediators) and cholesterol, while also impacting pathways related to glucose metabolism [2].

Conclusion

The UPLC-QqQ-MS/MS platform provides a robust, sensitive, and specific solution for analyzing isorhapontigenin in complex biological samples. The methodologies outlined here enable reliable quantification for pharmacokinetic and metabolomic studies. The compelling pre-clinical data on isorhapontigenin—highlighting its diverse health-promoting activities and, crucially, its favorable pharmacokinetic profile over resveratrol—strongly supports its continued investigation as a promising nutraceutical or therapeutic agent.

References

- 1. Isorhapontigenin: exploring a promising resveratrol analog ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-clinical Pharmacokinetic and Metabolomic Analyses of ... [frontiersin.org]

- 3. A rapid quantification of stilbene content in wine by ultra ... [sciencedirect.com]

- 4. A rapid UPLC - QqQ - MS / MS for targeted screening and... method [link.springer.com]

- 5. and validation of a UHPLC- Development - QqQ / MS for... MS method [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of an UPLC–MS/MS assay ... [pmc.ncbi.nlm.nih.gov]

Physical and Chemical Properties of Isorhapontigenin

References

- 1. Isorhapontigenin ameliorates cerebral ischemia/ ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Antifungal Agent [medchemexpress.com]

- 3. Spruce bark stilbenes as a nature-inspired sun blocker for ... [pubs.rsc.org]

- 4. Transcriptome Analysis Reveals Anti-Cancer Effects of ... [pmc.ncbi.nlm.nih.gov]

- 5. Insights from in vitro and in vivo studies [sciencedirect.com]

isorhapontin stock solution preparation

Stock Solution Preparation

The following protocol is adapted from supplier recommendations for preparing a standard 100 mg/mL stock solution in DMSO [1].

- Calculation: Determine the mass of Isorhapontin needed. To prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.

- Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance.

- Dissolution: Transfer the powder to a volumetric vial. Add the appropriate volume of anhydrous DMSO to achieve the final concentration (e.g., 1 mL for a 100 mg/mL solution).

- Mixing: Cap the vial tightly and mix thoroughly. To aid dissolution, you can:

- Warm the tube at 37°C.

- Shake it in an ultrasonic bath for a short period [2].

- Aliquoting and Storage:

- For immediate use, the solution can be stored at -20°C for approximately one month.

- For long-term storage, aliquot the solution and store it at -80°C, where it can be kept for up to 6 months.

- Avoid repeated freeze-thaw cycles to prevent product inactivation [1].

The table below provides a dilution guide for various target concentrations from a 100 mg/mL stock solution.

| Target Concentration | Volume of Stock Solution (from 100 mg/mL) | Volume of Solvent | Total Volume |

|---|---|---|---|

| 5 mM | 11.9 µL | 988.1 µL | 1000 µL |

| 10 mM | 23.8 µL | 976.2 µL | 1000 µL |

| 50 mM | 118.9 µL | 881.1 µL | 1000 µL |

> Note: The information in this guide is intended for research purposes only. It is not for drug, household, or other uses. Please refer to the Material Safety Data Sheet (MSDS) for safe handling practices.

Experimental Workflow and Antifungal Context

The following diagram outlines the general workflow for preparing and using an this compound stock solution, leading to its potential application in antifungal assays.

This compound is known to function as an antifungal agent by inhibiting key fungal enzymes. It targets cellobiohydrolase I (CBH I) with a reported Ki of 57.2 µM and also inhibits the activity of endoglucanase I in Trichoderma species [1]. Research on Norway spruce has shown that this compound and related stilbenes are part of the plant's inducible defense system; fungal inoculation increases stilbene synthase gene expression and tetrahydroxystilbene production, with extracts from stilbene-producing lines demonstrating significant fungal growth inhibition [3].

Key Practical Considerations

- Solubility Note: While highly soluble in DMSO, this compound is only slightly soluble in acetone [2] [4]. DMSO is the recommended solvent for creating concentrated stock solutions.

- Handling Precautions: When opening the vial, allow it to sit at room temperature for at least an hour to prevent condensation and water absorption, as the compound can be hygroscopic [2] [4]. Always use aseptic techniques to maintain solution integrity.

- Experimental Design: When planning antifungal experiments, consider using the Ki value (57.2 µM) as a starting point for determining your working concentrations [1].

References

Isorhapontin: An Overview and Its Antifungal Potential

Isorhapontin is a stilbenoid compound, specifically the glucoside of isorhapontigenin, found in various spruce species (Picea spp.) such as Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca) [1] [2]. Stilbenoids are phenolic compounds known for their role in plant defense mechanisms [1].

Research indicates that this compound and related stilbenes are part of the inducible defense system in spruce. Fungal inoculation has been shown to increase the production of these compounds, and extracts from spruce trees engineered to overexpress stilbene biosynthesis pathways demonstrate significant antifungal activity [1]. The compound exhibits a specific mechanism of action by inhibiting key fungal enzymes, as detailed in the table below.

Table 1: Documented Antifungal Targets of this compound

| Target Enzyme | Organism | Inhibitory Constant (Ki) | Biological Consequence |

|---|---|---|---|

| Cellobiohydrolase I (CBH I) [3] | Trichoderma | 57.2 µM [3] | Disruption of cellulose degradation, impairing fungal growth on plant cell walls. |

| Endoglucanase I [3] | Trichoderma | Not specified (Activity confirmed) [3] | Synergistic disruption of cellulose degradation. |

Protocol 1: In Vitro Antifungal Screening & Enzyme Assay

This protocol outlines a method for evaluating the direct antifungal and enzymatic inhibitory activity of this compound, adapted from general antifungal testing principles [3] [4].

Principle

This assay determines the minimum inhibitory concentration (MIC) of this compound against target fungi and evaluates its specific action on fungal cellulolytic enzymes, which is one of its known mechanisms [3].

Materials and Reagents

- Test Compound: this compound (e.g., CAS 32727-29-0) [3]. Prepare a stock solution in DMSO or a biocompatible solvent like Tween 80 (e.g., 0.25%) [5].

- Microorganism: Target fungal strain (e.g., Trichoderma spp. for enzyme assays or other pathogenic fungi).

- Media: Potato Dextrose Agar (PDA) or appropriate broth [5].

- Buffers: Suitable buffer for enzyme activity assays (e.g., citrate buffer for cellulases).

Experimental Workflow

The following diagram illustrates the key steps for conducting the in vitro antifungal screening.

Procedure

- Broth Microdilution for MIC: Serially dilute this compound in a 96-well plate containing broth. Include a growth control (no compound) and a sterility control (no fungus) [4]. Inoculate each well with a standardized fungal spore suspension. After incubation (e.g., 72 hours at 28°C), the MIC is defined as the lowest concentration that visually inhibits >90% of fungal growth compared to the control [4].

- Enzyme Inhibition Assay: Incubate the target enzyme (e.g., Cellobiohydrolase I) with varying concentrations of this compound and its substrate. Measure the initial reaction rates to determine the Ki value, which is the inhibitory constant [3].

Protocol 2: In Planta Antifungal Efficacy Assay in a Model System

This protocol evaluates the efficacy of this compound in a whole-plant system, providing biologically relevant data on its ability to protect against fungal infection. It is adapted from a peer-reviewed method for screening antifungals against Rhizoctonia solani in rice [5].

Principle

The protocol uses a reliable inoculation method to infect plant tissue with a pathogen and then applies this compound to assess its protective or curative effect by monitoring lesion development [5].

Materials and Reagents

- Plant Material: Tillering-stage seedlings of a susceptible host plant (e.g., rice cultivar) [5].

- Pathogen: Virulent strain of a pathogenic fungus (e.g., Rhizoctonia solani) [5].

- Test Formulation: this compound formulated in 0.25% Tween 80 or a similar emulsifier [5].

- Controls: Negative control (0.25% Tween 80), positive control (commercial fungicide like Propiconazole) [5].

Experimental Workflow

The key steps for the in planta assay are summarized below.

Procedure

- Pathogen and Plant Preparation: Culture the fungus on PDA plates. Grow rice seedlings to the tillering stage [5].

- Inoculation and Treatment: Place a freshly prepared fungal sclerotium at the internodal region of the seedling. Apply the this compound formulation (e.g., by spraying) to the infected area after inoculation to simulate a curative application [5].

- Disease Assessment: Maintain high humidity to promote infection. Over time, measure lesion length or area on the sheath. Compare the data from this compound-treated plants to the controls to determine treatment efficacy [5].

Data Analysis & Application Notes

- Quantitative Analysis: For the in planta assay, lesion measurements should be subjected to statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to confirm the significance of the results [5].

- Mechanism of Action Profiling: If this compound shows activity against fungi not primarily dependent on cellulases, its mechanism can be further investigated using sophisticated profiling. For example, the protocol combining MIC testing with GC-MS analysis of ergosterol biosynthesis intermediates can determine if it also targets fungal membrane integrity [4].

- Natural Product Workflow: The discovery and testing of this compound fit into a larger workflow for bioactive compounds from plants, often involving extraction, chromatography-based purification, and subsequent bioactivity screening [6] [7].

References

- 1. Biosynthesis of the Major Tetrahydroxystilbenes in Spruce, ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. | CAS#:32727-29-0 | Chemsrc this compound [chemsrc.com]

- 4. drug testing by combining minimal... | Nature Antifungal Protocols [nature.com]

- 5. A Reliable In Planta Inoculation and Antifungal Screening Protocol for... [bio-protocol.org]

- 6. Development of a novel online coupling of HPLC-FLU ... [sciencedirect.com]

- 7. Current research on determination of medically valued ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Antimicrobial Testing of Isorhapontigenin against Staphylococcus aureus

Introduction

Isorhapontigenin (ISO), a natural methoxylated derivative of resveratrol found in grapes and various Chinese herbs, has recently emerged as a promising candidate for antimicrobial therapeutic development. Unlike traditional antibiotics that directly kill bacteria, ISO exhibits remarkable anti-virulence properties by specifically targeting key regulatory pathways in pathogenic bacteria without exerting strong selective pressure that drives resistance development. This approach represents a novel strategic paradigm in antimicrobial therapy, particularly relevant in an era of increasing multidrug-resistant bacterial infections. Research has demonstrated that ISO possesses favorable pharmacokinetic properties with approximately 2-3 times greater oral bioavailability compared to its parent compound resveratrol, enhancing its therapeutic potential [1]. The compound has shown particular efficacy against Staphylococcus aureus, a Gram-positive pathogen responsible for a wide spectrum of infections ranging from mild skin conditions to life-threatening diseases such as endocarditis, pneumonia, and sepsis [2]. These Application Notes provide detailed methodologies and experimental protocols for evaluating the antimicrobial and anti-virulence activities of ISO, enabling researchers to reliably assess its potential as a novel anti-infective agent.

Quantitative Data Summary

Antimicrobial Activity and Anti-Virulence Effects

Table 1: Antimicrobial Activity Profile of Isorhapontigenin and Related Stilbenes

| Compound | MIC against S. aureus | Hemolysis Inhibition | Key Molecular Targets | Cytotoxicity (CC50) |

|---|---|---|---|---|

| Isorhapontigenin | >128 µg/mL (495.6 µM) [2] | Significant reduction at 25-100 µM [2] | MgrA global regulator [2] | >100 µM (BEAS-2B & L-02 cells) [2] |

| Pinosylvin | 10-50 µg/mL (varies by strain) [3] [4] | Not tested | Cell membrane disruption [3] | Not tested |

| Resveratrol | ~100 µg/mL (approx.) [4] | Moderate reduction | α-hemolysin (Hla) [2] | Not tested |

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of Isorhapontigenin

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Skin Abscess Reduction | Significant area reduction [2] | Mouse model, ISO treatment |

| Pneumonia Survival | Significant improvement [2] | Mouse model, ISO treatment |

| Oral Bioavailability | ~2-3 times higher than resveratrol [1] | Rat model, 100-200 μmol/kg |

| Plasma Half-Life | ~2 hours [5] | Mouse model, LC-MS/MS detection |

| Linear Dose Response | AUC(0-t), AUC(0-∞), Cmax proportional to dosage [5] | 40-160 mg/kg oral administration in mice |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC assay determines the lowest concentration of ISO that visibly inhibits bacterial growth, following the standard Clinical and Laboratory Standards Institute (CLSI) guidelines [2].

Materials:

- Isorhapontigenin (≥99.82% purity, MedChemExpress cat. no: HY-N2593)

- Mueller-Hinton (MH) broth

- 96-well microtiter plates

- S. aureus strains (reference and clinical isolates)

- Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

- Prepare a stock solution of ISO in DMSO at 20 mg/mL, with final DMSO concentration not exceeding 0.1% in any test well.

- Perform two-fold serial dilutions of ISO in MH broth across the 96-well plate, covering a concentration range of 1-500 µM.

- Adjust overnight S. aureus cultures to approximately 1.5 × 10^6 CFU/mL in MH broth.

- Inoculate each well with the bacterial suspension.

- Include growth control (bacteria without compound) and sterility control (broth only) wells.

- Incubate plates at 37°C for 24 hours.

- The MIC is identified as the lowest concentration of ISO at which no visible bacterial growth occurs [2].

Note: ISO typically demonstrates MIC values exceeding 128 µg/mL (495.6 µM) against S. aureus, indicating its non-bactericidal mechanism of action [2].

Anti-Virulence Activity Assessment

3.2.1 Hemolytic Activity Inhibition Assay

Principle: This assay measures ISO's ability to inhibit S. aureus α-hemolysin (Hla)-mediated lysis of red blood cells, quantifying its anti-virulence effect [2].

Materials:

- Defibrinated rabbit red blood cells (RBCs)

- S. aureus cultures grown with/without ISO

- Phosphate-buffered saline (PBS)

- Centrifuge capable of 4,000 × g

Procedure:

- Culture S. aureus in tryptic soy broth (TSB) with sub-inhibitory concentrations of ISO (1-100 µM) for 24 hours.

- Centrifuge cultures at 8,000 rpm for 5 minutes to obtain cell-free supernatants.

- Dilute supernatants in PBS containing 5% RBCs.

- Incubate mixtures at 37°C for 1 hour.

- Centrifuge at 4,000 × g for 5 minutes.

- Measure absorbance of supernatants at 600 nm.

- Calculate percent hemolysis compared to positive control (100% hemolysis with Triton X-100) and negative control (0% hemolysis with PBS) [2].

3.2.2 MgrA-DNA Binding Interference Assay

Principle: Electrophoretic Mobility Shift Assay (EMSA) assesses ISO's ability to disrupt MgrA binding to target gene promoters [2].

Materials:

- Purified MgrA protein

- Fluorescently labeled hla promoter DNA fragment

- Non-denaturing polyacrylamide gel

- Electrophoresis system

Procedure:

- Incubate purified MgrA protein with ISO (0-100 µM) for 15 minutes at room temperature.

- Add labeled hla promoter DNA fragment and continue incubation for 30 minutes.

- Run protein-DNA complexes on non-denaturing polyacrylamide gel.

- Visualize DNA binding using appropriate detection method.

- ISO demonstrates dose-dependent inhibition of MgrA binding to the hla promoter [2].

Cytotoxicity and In Vivo Safety Assessment

Principle: These assays evaluate ISO's safety profile using mammalian cell lines and animal models [2].

Materials:

- BEAS-2B (human bronchial epithelial cells) and L-02 (human liver cells)

- RAW264.7 murine macrophages

- MTT cell proliferation assay kit

- Galleria mellonella larvae

Procedure for Cytotoxicity:

- Seed cells in 96-well plates at 5 × 10^3 cells/well.

- Expose to ISO concentrations (0-100 µM) for 24 hours.

- Add MTT reagent and incubate for 4 hours.

- Measure optical density at 600 nm.

- Calculate cell viability relative to untreated controls [2].

Procedure for In Vivo Toxicity:

- Administer ISO (5-20 mg/kg) to Galleria mellonella larvae.

- Monitor survival rates over 5 days.

- Record mortality at 12-hour intervals [2].

Pathway Diagrams and Experimental Workflows

Mechanism of Anti-Virulence Action Against S. aureus

Comprehensive Testing Workflow

Therapeutic Potential and Applications

The unique anti-virulence mechanism of ISO positions it as a promising therapeutic candidate, particularly for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) where conventional antibiotics face increasing limitations. By specifically targeting the MgrA global regulator without exerting bactericidal pressure, ISO offers a strategic approach to combat resistance development while effectively mitigating pathogenicity [2]. The demonstrated efficacy of ISO in both skin abscess and murine pneumonia models, coupled with its significant survival benefits, underscores its translational potential for treating diverse S. aureus infections [2].

The favorable pharmacokinetic profile of ISO, characterized by rapid absorption, dose-linear exposure, and superior oral bioavailability compared to resveratrol, further enhances its therapeutic applicability [5] [1]. Additionally, the established safety profile of ISO in both cellular and Galleria mellonella models supports its potential for further development [2]. Future research directions should focus on formulation optimization to enhance stability and delivery, comprehensive toxicological assessments in mammalian models, and exploration of synergistic combinations with conventional antibiotics to broaden therapeutic applications and maximize clinical efficacy.

Conclusion

Isorhapontigenin represents an innovative approach to antimicrobial therapy through its targeted anti-virulence mechanism rather than direct bacterial killing. The detailed methodologies outlined in these Application Notes provide researchers with comprehensive tools to evaluate ISO's antimicrobial properties, mechanism of action, and therapeutic potential. The robust experimental protocols for assessing anti-virulence activity, particularly against S. aureus, coupled with the compound's favorable pharmacokinetics and safety profile, position ISO as a promising candidate for further development as a novel therapeutic agent against challenging bacterial infections. As antibiotic resistance continues to escalate globally, alternative approaches like ISO that disrupt virulence pathways offer promising avenues for next-generation anti-infective development.

References

- 1. Pre-clinical Pharmacokinetic and Metabolomic Analyses of ... [frontiersin.org]

- 2. Exploring the potential of isorhapontigenin [pmc.ncbi.nlm.nih.gov]

- 3. The antimicrobial effects of wood-associated polyphenols ... [pubmed.ncbi.nlm.nih.gov]

- 4. The antimicrobial effects of wood-associated polyphenols ... [sciencedirect.com]

- 5. Plasma pharmacokinetics of isorhapontigenin, a novel ... [pubmed.ncbi.nlm.nih.gov]

Application Note: Isorhapontin as a Specific Inhibitor of Fungal Cellulases

Introduction

Isorhapontin is a naturally occurring stilbene glucoside found in the bark of Picea glehnii and other plant species [1]. This application note details its identified role as a specific inhibitor of key cellulase enzymes produced by the fungus Trichoderma reesei, a common source of industrial cellulolytic mixtures [1] [2] [3]. Understanding its mechanism and application is valuable for research in fungal biology, enzyme kinetics, and the development of natural antifungal strategies.

Key Findings and Quantitative Data

The inhibitory profile of this compound is notable for its specificity. The core findings from the literature are summarized in the following tables.

Table 1: Kinetic Parameters of this compound Inhibition on Trichoderma Cellobiohydrolase I (CBH I)

| Parameter | Value | Experimental Conditions / Notes |

|---|---|---|

| Inhibition Constant (Ki) | 57.2 µM | Inhibitor concentration < 125 µM [1]. |

| Inhibition Constant (Ki') | 33.3 µM | Inhibitor concentration < 125 µM [1]. |

| Inhibition Type | Mixed (noncompetitive & uncompetitive) | Observed for hydrolysis of soluble cellooligosaccharides [1]. |

Table 2: Inhibitory Specificity of this compound Across Trichoderma Cellulases

| Enzyme | Inhibition Effect | Substrate Tested |

|---|---|---|

| Cellobiohydrolase I (CBH I) | Strong inhibition | Bacterial microcrystalline cellulose & celloheptaitol [1] |

| CBH I Core Domain | Strong inhibition (similar to full enzyme) | Celloheptaitol [1] |

| Endoglucanase I | Inhibition observed | Celloheptaitol [1] |

| Endoglucanase II & III | Almost no effect | Not specified [1] |

| Aglycone (Isorhapontigenin) | Almost no inhibition | Various (demonstrates glucoside importance) [1] |

Experimental Protocols

Below is a generalized protocol based on the methods cited in the research, which you can adapt for in vitro verification of this compound's effects.

Protocol 1: Assessing Cellulase Inhibition Using Soluble Cellooligosaccharide Substrates

Workflow Diagram: Cellulase Inhibition Assay

The following diagram illustrates the key stages of the experimental protocol for assessing cellulase inhibition.

1. Reaction Mixture Preparation:

- Prepare a solution of purified Trichoderma CBH I or Endoglucanase I in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).

- Prepare a stock solution of this compound in a compatible solvent like DMSO, with a final DMSO concentration not exceeding 1% (v/v) in all assays.

- In a reaction tube, mix the enzyme solution with this compound to the desired final concentration (e.g., 0-125 µM). Include a control with solvent alone.

2. Pre-incubation:

- Pre-incubate the enzyme-inhibitor mixture for a fixed time (e.g., 10 minutes) at the assay temperature (e.g., 30°C or 37°C) to allow for enzyme-inhibitor interaction [1].

3. Reaction Initiation:

- Start the enzymatic reaction by adding the substrate, such as celloheptaitol, to a defined concentration.

4. Reaction Termination:

- After a suitable incubation period (e.g., 10-30 minutes), stop the reaction by adding a stop solution, which could be an alkaline solution or by heating the mixture.

5. Product Measurement:

- Quantify the amount of reducing sugars released using a standard method like the DNS (3,5-dinitrosalicylic acid) assay [1].

- Compare the product formed in the inhibitor-containing reactions to the control reaction.

6. Data Analysis:

- Calculate reaction velocities and percentage inhibition.

- For kinetic analysis (Ki determination), perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or nonlinear regression plots [1].

Mechanism of Action

The experimental evidence suggests a specific mechanism for this compound's action, which is visualized in the following pathway diagram.

Pathway Diagram: Proposed Inhibition Mechanism

- Molecular Interaction: this compound inhibits CBH I by interacting directly with its core catalytic domain, as the inhibitory effect persists even when the isolated core domain is tested [1]. This interaction is characterized as a mixed-type inhibition, suggesting the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, potentially obstructing the cellulose chain's progression through the enzyme's tunnel [1].

- Structural Requirements: The inhibitory activity is highly dependent on the intact stilbene glucoside structure. The aglycone form, isorhapontigenin, which lacks the glucose moiety, shows almost no inhibitory effect. This underscores that both the stilbene backbone and the β-glucosidic side chain are essential for effective binding and inhibition [1].

Research Applications

- Enzyme Kinetic Studies: As a specific inhibitor for CBH I and EG I, this compound is a valuable tool for dissecting the individual contributions of different cellulolytic enzymes in complex mixtures [1].

- Antifungal Agent Development: Given that cellulases are crucial for fungal invasion of plant cell walls, this compound's inhibition of these enzymes supports its role as a natural phytoalexin, providing a foundation for developing novel natural antifungal agents [1] [3].

- Model for Inhibitor Design: The structure-activity relationship (the necessity of the glucoside moiety) provides a template for the synthetic design of more potent and specific glycoside-based enzyme inhibitors [1].

References

isorhapontin cell culture concentration

Isorhapontigenin Application Notes

Isorhapontigenin (ISO) is a natural stilbene derivative found in plants like Gnetum cleistostachyum and Picea mariana (Black Spruce) [1] [2]. It exhibits antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of interest for therapeutic development [2] [3]. The provided data serves as a reference for employing ISO in your in vitro studies.

Quantitative Data Summary for Isorhapontigenin in Cell Culture

The effective concentration of ISO varies with cell type, treatment duration, and assay endpoint. The tables below summarize key experimental data.

Table 1: Anti-Cancer Efficacy of Isorhapontigenin in Human Bladder Cancer T24 Cells [2]

| Assay Endpoint | ISO Concentration | Treatment Duration | Key Results (vs. Control) |

|---|---|---|---|

| Cell Viability (MTS Assay) | 5 - 60 µM | 24 hours | Gradual decrease from 92.6% (5 µM) to 40.1% (60 µM) |

| Cell Migration (Wound Healing) | 10, 20, 40 µM | 24 hours | 82.4%, 68.6%, and 54.4% wound closure, respectively |

| Cell Migration (Transwell) | 10, 20 µM | Not specified | Reduced to 58.8% and 42.7%, respectively |

| Cell Invasion (Transwell) | 10, 20 µM | Not specified | Reduced to 43.9% and 32.1%, respectively |

| Transcriptome Analysis | 20 µM | 24 hours | 1047 differentially expressed genes (DEGs) identified |

Table 2: Anti-Inflammatory and Antioxidant Effects of Isorhapontigenin [3]

| Cell Line / Model | Inducing Agent | ISO Concentration | Key Findings |

|---|---|---|---|

| RAW264.7 (mouse macrophage) | Lipopolysaccharide (LPS) | 10, 20, 40 µM | Inhibited IL-1β, IL-6, TNF-α, iNOS, COX-2, and ROS production |

| RAW264.7 & Mouse ALI model | LPS | 10, 20, 40 µM | Enhanced Nrf2 nuclear translocation; effects reversed by Nrf2 inhibitor ML385 |

Experimental Protocols

You can adapt the following detailed methodologies for your experiments with ISO.

Protocol 1: Assessing Anti-Cancer Efficacy (Viability, Migration & Invasion)

This protocol is adapted from studies on human bladder cancer T24 cells [2].

- Cell Seeding and Pre-incubation: Plate T24 cells in appropriate multi-well plates and allow them to adhere overnight in a standard culture incubator (37°C, 5% CO₂).

- ISO Treatment Preparation: Prepare a stock solution of ISO in DMSO. Dilute the stock in cell culture medium to achieve the desired working concentrations (e.g., 5, 10, 20, 40, 60 µM). Include a vehicle control with an equivalent concentration of DMSO.

- Application of Treatment: Remove the culture medium from the cells and replace it with the ISO-containing or control medium.

- Assay Execution:

- Cell Viability (MTS Assay): After 24 hours of ISO exposure, add MTS reagent directly to the culture wells. Incubate for 1-4 hours and measure the absorbance at 490 nm using a plate reader. Viability is calculated as a percentage of the vehicle control.

- Cell Migration (Scratch Wound Healing): Create a scratch in a confluent cell monolayer. Wash away dislodged cells and add medium with ISO. Capture images at 0 hours and 24 hours. Quantify the percentage of wound closure.

- Cell Migration & Invasion (Transwell)

- Migration: Seed cells in the upper chamber of a transwell insert with a porous membrane. Place ISO-containing medium in the lower chamber. After incubation, fix, stain cells that migrated to the lower side, and count them.

- Invasion: Coat the upper chamber membrane with Matrigel before seeding cells to simulate extracellular matrix. The remaining steps are identical to the migration assay.